molecular formula C23H29N3O5S B2575714 N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1240410-48-3

N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2575714
CAS RN: 1240410-48-3
M. Wt: 459.56
InChI Key: VOBFXTSKVDPYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Salt Synthesis and Property Enhancement

A study by Jia et al. (2019) demonstrated the synthesis of a drug-drug anhydrous pharmaceutical salt combining tolbutamide and metformin. This research aimed at overcoming poor pharmaceutical properties of the parent drugs through proton transfer and confirmed by 1H NMR spectroscopy and single-crystal X-ray diffraction analysis. The resulting pharmaceutical salt exhibited enhanced properties like lower hygroscopicity, greater accelerated stability than metformin, and higher solubility and dissolution rate than tolbutamide, attributed to altered crystal packing features and potential hydrogen-bonding sites (Jia, Wu, & Gong, 2019).

Novel Nonnucleoside Inhibitors for Cytomegalovirus

Buerger et al. (2001) identified a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, highlighting its excellent safety profile. The study revealed that this compound interferes with viral DNA maturation and packaging, without inhibiting viral DNA synthesis, transcription, and translation. Mutations in specific open reading frames (ORFs) conferred resistance, offering insights into the molecular mechanism and potential therapeutic applications (Buerger et al., 2001).

Cardiac Myosin Activation

Research by Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as novel cardiac myosin activators. This study identified compounds that showed promising in vitro and in vivo cardiac myosin activation, suggesting a new class of treatments for systolic heart failure. The compounds were found to be highly selective for cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

properties

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17(2)22(25-32(29,30)15-14-18-8-6-5-7-9-18)23(28)26(3)16-21(27)24-19-10-12-20(31-4)13-11-19/h5-15,17,22,25H,16H2,1-4H3,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBFXTSKVDPYFP-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N(C)CC(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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